

# Vidofludimus Hemiclacium in Multiple Sclerosis Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Vidofludimus hemicalcium

Cat. No.: B12752360 Get Quote

## **Executive Summary**

Vidofludimus hemicalcium (IMU-838) is an orally available, next-generation small molecule immunomodulator under investigation for the treatment of multiple sclerosis (MS). It exhibits a unique dual mechanism of action, combining the inhibition of dihydroorotate dehydrogenase (DHODH) with the activation of the nuclear receptor related 1 (Nurr1). This dual action targets both the inflammatory and the neurodegenerative aspects of MS pathophysiology. Preclinical studies in established animal models of MS, primarily experimental autoimmune encephalomyelitis (EAE), have demonstrated its potential to attenuate disease severity, reduce central nervous system (CNS) inflammation, and exert direct neuroprotective effects. This document provides a comprehensive technical overview of the preclinical data, experimental methodologies, and mechanisms of action of vidofludimus hemicalcium in the context of MS models.

### **Core Mechanism of Action**

**Vidofludimus hemicalcium**'s therapeutic potential stems from its ability to modulate two distinct and critical pathways involved in MS pathology.

### **Inhibition of Dihydroorotate Dehydrogenase (DHODH)**

**Vidofludimus hemicalcium** is a potent, selective inhibitor of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Pathogenic, rapidly proliferating lymphocytes (T and B cells) heavily rely on this pathway to meet their high demand for pyrimidines required for



DNA and RNA synthesis. By inhibiting DHODH, **vidofludimus hemicalcium** induces metabolic stress specifically in these hyperactive immune cells, leading to a reduction in their proliferation and effector functions, such as the secretion of pro-inflammatory cytokines.[1] This selective action modulates the autoimmune response without causing broad immunosuppression, leaving the function of other immune cells largely intact.[2][3]

// Invisible edges for alignment Vidofludimus -> Inhibition [style=invis]; Inhibition -> DHODH [style=invis]; MetabolicStress -> Reduction [style=invis]; Reduction -> Proliferation [style=invis]; } /dot Caption: DHODH Inhibition Pathway by **Vidofludimus Hemicalcium**.

## **Activation of Nuclear Receptor Related 1 (Nurr1)**

Independent of its DHODH activity, **vidofludimus hemicalcium** is a potent activator of Nurr1 (also known as NR4A2), a transcription factor highly expressed in neurons and glial cells (microglia, astrocytes).[1][4][5] Nurr1 plays a critical role in neuronal survival, differentiation, and function. Its activation has been shown to be neuroprotective by:

- Reducing Neuroinflammation: In microglia and astrocytes, Nurr1 activation suppresses the
  production of pro-inflammatory cytokines and neurotoxic agents like reactive oxygen species
  (ROS) and nitric oxide (NO).[1][4]
- Promoting Neuronal Survival: In neurons, Nurr1 upregulates the expression of genes involved in survival, differentiation, and improved neurotransmission, such as tyrosine hydroxylase (TH) and brain-derived neurotrophic factor (BDNF).[4][5][6]

This neuroprotective action is particularly relevant for addressing the progressive, non-relapsing aspects of MS pathology.

// Invisible edges for alignment Vidofludimus -> Activation [style=invis]; Activation -> Nurr1 [style=invis]; Nurr1 -> Reduction [style=invis]; Reduction -> Neuroinflammation [style=invis]; Nurr1 -> Promotion [style=invis]; Promotion -> GeneExpression [style=invis]; } /dot Caption: Nurr1 Activation Pathway by Vidofludimus Hemicalcium.

# **Efficacy in Preclinical MS Models**

The therapeutic potential of **vidofludimus hemicalcium** has been evaluated in rodent models of EAE, the most widely used animal model for MS.



### **Experimental Protocols**

Rat Therapeutic EAE Model[7][8][9]

- Animal Strain: Female Dark Agouti (DA) rats.
- Induction of EAE: Immunization via subcutaneous administration of spinal cord homogenate emulsified in Complete Freund's Adjuvant (CFA).
- Treatment Protocol: Animals were randomized into treatment groups upon reaching a clinical score of ≥ 1. Vidofludimus hemicalcium was administered orally (p.o.) once daily at doses of 4 mg/kg, 20 mg/kg, and 60 mg/kg. Vehicle and leflunomide (4 mg/kg) served as negative and positive controls, respectively.
- Primary Endpoints: Daily clinical scoring of disease severity (e.g., on a scale of 0-5, from no symptoms to paralysis) and body weight measurement.

Mouse Prophylactic/Therapeutic EAE Model[4][10]

- Animal Strain: C57BL/6 mice.
- Induction of EAE: Immunization with Myelin Oligodendrocyte Glycoprotein peptide 35-55
   (MOG<sub>35-55</sub>) in CFA, followed by administration of pertussis toxin.
- · Treatment Protocol:
  - Prophylactic: Daily oral administration of vidofludimus hemicalcium (e.g., 150 mg/kg)
     initiated at or shortly after immunization.
  - Therapeutic: Treatment initiated after disease onset.
- Endpoints: Clinical scoring, histological analysis of CNS for immune cell infiltration and demyelination, and biomarker analysis (e.g., plasma Neurofilament Light Chain [NfL] and BDNF).





Click to download full resolution via product page

# **Summary of Preclinical Efficacy Data**

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies.

Table 1: In Vitro Activity of Vidofludimus



| Parameter                  | Species/Cell<br>Type   | IC₅₀ Value<br>(µmol/L)                    | Comparison/N<br>ote                       | Reference   |
|----------------------------|------------------------|-------------------------------------------|-------------------------------------------|-------------|
| DHODH Enzyme<br>Inhibition | Human<br>(recombinant) | 0.134                                     | 2.6 times more potent than teriflunomide  | [7][11][12] |
| Rat<br>(recombinant)       | 1.29                   | 7.5-fold lower potency vs. human          | [7][11][12]                               |             |
| Mouse<br>(recombinant)     | 10.6                   | 64.4-fold lower<br>potency vs.<br>human   | [7][11][12]                               | _           |
| T-Cell<br>Proliferation    | Human PBMCs            | ~13                                       | More efficacious<br>than<br>teriflunomide | [11][12]    |
| Cytokine<br>Secretion      | Human PBMCs<br>(IL-17) | ~6                                        | More efficacious<br>than<br>teriflunomide | [11][12]    |
| Human PBMCs<br>(IFN-y)     | -                      | More efficacious<br>than<br>teriflunomide | [7][11]                                   |             |

Table 2: In Vivo Efficacy in Rodent EAE Models



| Model                      | Treatment Regimen                                                                                                 | Key Findings                                                                                                                                                                   | Reference  |
|----------------------------|-------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------|
| Rat Therapeutic EAE        | 20 mg/kg, daily p.o.                                                                                              | Statistically significant decrease in disease scores. Disease fully ameliorated in 5/8 (62.5%) rats at study end.                                                              | [8][9]     |
| 60 mg/kg, daily p.o.       | Statistically significant decrease in disease scores. Disease fully ameliorated in 7/8 (87.5%) rats at study end. | [8][9]                                                                                                                                                                         |            |
| Mouse Prophylactic<br>EAE  | 150 mg/kg, daily p.o.                                                                                             | - Reduced plasma NfL (biomarker for axonal damage) Increased plasma BDNF (biomarker for Nurr1 activation) Increased expression of Nurr1 target genes (Th, Cox5b, Sod1) in CNS. | [4][6][10] |
| Mouse EAE (Pilot<br>Study) | Dose not specified                                                                                                | - Reduced microglial activation marker (Iba-1) Reduced neuronal injury marker (APP) Increased myelin marker (MBP).                                                             | [4][13]    |

## **Conclusion and Clinical Translation**

Preclinical data from cellular and animal models robustly support the dual mechanism of action of **vidofludimus hemicalcium**. Its ability to selectively target activated lymphocytes via DHODH inhibition provides a strong rationale for its use in controlling the inflammatory relapses



characteristic of MS. Furthermore, its capacity to activate the Nurr1 pathway offers a novel, neuroprotective strategy to potentially slow or halt the progressive neurodegeneration that remains a major unmet need in MS treatment.[1][4]

These promising preclinical findings have formed the basis for extensive clinical development. **Vidofludimus hemicalcium** has been evaluated in Phase 2 trials for both relapsing-remitting MS (EMPhASIS trial) and progressive MS (CALLIPER trial) and is currently in Phase 3 trials for relapsing MS (ENSURE program).[1][14][15] The data from these preclinical models provide essential context for interpreting clinical outcomes and underscore the compound's potential as a differentiated oral therapy for multiple sclerosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Vidofludimus Calcium Immunic Therapeutics [imux.com]
- 2. Immunic Announces That Vidofludimus Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis [prnewswire.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. filecache.investorroom.com [filecache.investorroom.com]
- 5. neurologylive.com [neurologylive.com]
- 6. imux.com [imux.com]
- 7. researchgate.net [researchgate.net]
- 8. imux.com [imux.com]
- 9. researchgate.net [researchgate.net]
- 10. imux.com [imux.com]
- 11. Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsingremitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]



- 13. Immunic, Inc., today announced the presentation of key data at ECTRIMS [imux.com]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. nationalmssociety.org [nationalmssociety.org]
- To cite this document: BenchChem. [Vidofludimus Hemiclacium in Multiple Sclerosis Models: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12752360#vidofludimus-hemicalcium-in-multiple-sclerosis-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com